Product packaging for Stahlianthusone(Cat. No.:CAS No. 87018-26-6)

Stahlianthusone

Cat. No.: B1222132
CAS No.: 87018-26-6
M. Wt: 228.29 g/mol
InChI Key: ZPQRKKKZKXGBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stahlianthusone is a natural compound of research interest, presumed to be isolated from plants of the genus Stahlianthus . Please insert a detailed description of its confirmed chemical structure, natural source, and isolation process here. Research Applications and Value: Further investigation is required to fully determine the research scope of this compound. Preliminary studies on various natural compounds suggest potential areas of interest that could be explored once its bioactivity is confirmed. These may include: Cell Cycle and Apoptosis Research: Many natural compounds are investigated for their ability to induce cell cycle arrest (e.g., at G0/G1 or G2/M phases) and promote apoptosis in various cell lines . Antioxidant Studies: The antioxidant potential of compounds, often assessed via assays like DPPH and lipid peroxidation (LPO), is a major area of research for managing oxidative stress . Microtubule Stabilization Research: Some compounds are studied for their interaction with cellular components like microtubules, which can lead to cell cycle arrest and apoptosis . Mechanism of Action: The specific biochemical mechanism of action of this compound is currently not defined. Future research could elucidate whether it functions through pathways such as reactive oxygen species (ROS) generation, modulation of mitochondrial membrane potential, caspase activation, or interaction with specific enzymatic targets . This product is intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B1222132 Stahlianthusone CAS No. 87018-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87018-26-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3

InChI Key

ZPQRKKKZKXGBCB-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C

Canonical SMILES

CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C

Other CAS No.

87018-26-6

Synonyms

1,6-dimethyl-4-isopropyl-5,8-naphthoquinone
stahlianthusone

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity of Stahlianthusone

Advanced Extraction and Chromatographic Isolation Methodologies for Stahlianthusone

The isolation of this compound from its primary botanical source, Stahlianthus involucratus, necessitates a systematic approach involving advanced extraction and chromatographic techniques. The process typically commences with the collection and preparation of the plant material, usually the rhizomes, which are dried and pulverized to increase the surface area for efficient solvent extraction.

The initial extraction is commonly performed using organic solvents of varying polarities, such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297), to create a crude extract rich in secondary metabolites, including this compound. This crude extract is a complex mixture and requires further purification through a series of chromatographic steps.

A common strategy involves subjecting the crude extract to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol, is employed to separate the components based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

Fractions enriched with this compound are then pooled and subjected to further purification, often utilizing preparative high-performance liquid chromatography (HPLC). Reversed-phase columns (e.g., C18) are frequently used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. This high-resolution technique allows for the isolation of this compound in a highly pure form, suitable for subsequent structural elucidation.

Spectroscopic Characterization Techniques for this compound Structure Elucidation

The determination of the intricate molecular structure of this compound relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the complete atomic connectivity and functional group arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are essential for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the signals indicate the electronic environment of the protons, with aromatic protons typically appearing in the downfield region and aliphatic protons in the upfield region. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, reveal the number of neighboring protons, allowing for the establishment of proton-proton correlations.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp³, sp², sp) and the nature of the atoms attached to them. For instance, carbonyl carbons and aromatic carbons resonate at characteristic downfield shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular structure. COSY spectra reveal ¹H-¹H correlations, HSQC spectra correlate protons to their directly attached carbons, and HMBC spectra show correlations between protons and carbons over two to three bonds, enabling the connection of different molecular fragments.

Table 1: Representative NMR Spectroscopic Data for Diarylheptanoids (Note: Specific data for this compound is not publicly available in this format. This table represents typical chemical shift ranges for similar diarylheptanoid structures.)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 7.5110 - 135
Olefinic CH5.5 - 7.0120 - 140
CH-OH3.5 - 4.565 - 75
CH₂ adjacent to C=O2.5 - 3.040 - 50
Aliphatic CH₂1.5 - 2.525 - 40
Carbonyl C=O-195 - 210

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is capable of measuring the mass with high accuracy, which enables the unambiguous determination of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pattern of the molecular ion. In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable insights into the structural motifs present in the molecule. For diarylheptanoids like this compound, common fragmentation pathways often involve cleavages of the heptane (B126788) chain and losses of small neutral molecules such as water and carbon monoxide.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the various functional groups present in the this compound molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ketone, carbon-carbon double bonds (C=C) of the aromatic rings and the enone system, and carbon-hydrogen (C-H) bonds of both aromatic and aliphatic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems. The presence of aromatic rings and the α,β-unsaturated ketone moiety in this compound results in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorption bands are indicative of the extent of conjugation within the chromophore.

Crystallographic Analysis for Absolute Stereochemical Configuration of this compound

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry of a molecule, X-ray crystallography provides the definitive method for establishing the absolute stereochemical configuration in three-dimensional space. foodb.ca This technique requires the formation of a high-quality single crystal of the compound.

The process involves dissolving the purified this compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the precise spatial arrangement of all the atoms in the molecule, including their bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenters, thus unequivocally defining its complete 3D structure.

Chemodiversity of this compound and Related Natural Products in Zingiberaceae Species

This compound belongs to the diarylheptanoid class of natural products, which are characteristic secondary metabolites of the Zingiberaceae family. nih.gov This plant family, which includes well-known species such as ginger (Zingiber officinale) and turmeric (Curuma longa), is a rich source of a wide variety of diarylheptanoids.

The chemodiversity within this class of compounds arises from variations in the oxygenation pattern of the aromatic rings, the degree of saturation and functionalization of the seven-carbon chain, and the stereochemistry of the chiral centers. In addition to this compound, other related diarylheptanoids have been isolated from various species of the Zingiberaceae family. These compounds often share the same basic 1,7-diarylheptane skeleton but differ in the number and position of hydroxyl, methoxyl, and other functional groups.

The study of the chemodiversity of diarylheptanoids within the Zingiberaceae family is important for several reasons. It provides insights into the biosynthetic pathways of these compounds in different plant species. Furthermore, the structural variations among these related natural products can have a significant impact on their biological activities, making the exploration of this chemodiversity a promising avenue for the discovery of new therapeutic agents.

Biosynthetic Pathways and Enzymology of Stahlianthusone

Proposed Biogenetic Routes to the Stahlianthusone Skeleton

Without experimental evidence, any proposed biogenetic route for the this compound skeleton is purely speculative. However, based on the structural features of related natural products, chemists and biochemists can hypothesize potential pathways. These proposals often serve as a roadmap for future experimental studies, such as precursor incorporation experiments.

A common approach to proposing a biogenetic route involves identifying the basic building blocks that could theoretically assemble to form the core structure of this compound. These precursors are typically derived from primary metabolic pathways, such as the shikimate, mevalonate, or methylerythritol phosphate (B84403) (MEP) pathways. The proposed pathway would then outline a series of plausible chemical reactions, such as condensations, cyclizations, and oxidations, that could lead to the final molecular architecture.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The biosynthesis of a complex natural product like this compound would be orchestrated by a series of specific enzymes. The identification and characterization of these biocatalysts are crucial for understanding the complete synthetic pathway. Researchers would typically employ a combination of techniques to achieve this, including:

Transcriptome Analysis: By comparing the gene expression profiles of this compound-producing and non-producing organisms or tissues, scientists can identify candidate genes encoding biosynthetic enzymes.

Enzyme Assays: Once candidate enzymes are identified, their specific function can be confirmed through in vitro assays using putative substrates.

Protein Purification and Structural Biology: Isolating the key enzymes allows for detailed characterization of their kinetic properties and three-dimensional structures, providing insights into their catalytic mechanisms.

Table 1: Hypothetical Key Enzymes in this compound Biosynthesis

Enzyme Class Potential Role in this compound Biosynthesis
Synthases/CyclasesCatalyze the initial condensation and cyclization reactions to form the core skeleton.
Cytochrome P450 MonooxygenasesIntroduce hydroxyl groups and perform other oxidative modifications.
MethyltransferasesAdd methyl groups to specific positions on the molecule.
GlycosyltransferasesAttach sugar moieties to the core structure.
DehydrogenasesCatalyze oxidation-reduction reactions.

This table is illustrative and based on common enzyme functions in natural product biosynthesis. The actual enzymes involved in this compound synthesis are unknown.

Precursor Incorporation Studies in this compound Biosynthesis

A powerful method to experimentally validate a proposed biosynthetic pathway is through precursor incorporation studies. This involves feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) to the organism that produces this compound. By tracing the incorporation of the labeled atoms into the final this compound molecule, researchers can definitively identify its building blocks.

The pattern of label incorporation, determined by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides concrete evidence for the origin of different parts of the molecule and can confirm or refute a proposed biogenetic route.

Table 2: Potential Precursors for this compound Biosynthesis

Precursor Originating Pathway Potential Contribution to this compound Skeleton
Phenylalanine/TyrosineShikimate PathwayAromatic rings and associated side chains.
Acetyl-CoA/Malonyl-CoAMalonate PathwayPolyketide-derived portions of the molecule.
Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP)Mevalonate/MEP PathwayIsoprenoid units.

This table presents common precursors for natural product biosynthesis and their potential relevance to this compound, pending experimental verification.

Genetic and Molecular Regulation of this compound Pathway Enzymes

The biosynthesis of secondary metabolites is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often controlled by a complex network of regulatory elements, including transcription factors and signaling molecules. Understanding this regulation is key to potentially manipulating the production of this compound.

Research in this area would focus on:

Identifying Regulatory Genes: Searching for genes that encode transcription factors or other regulatory proteins that are co-expressed with the this compound biosynthetic genes.

Investigating Environmental and Developmental Cues: Determining what factors, such as light, stress, or developmental stage, trigger the production of this compound.

Elucidating Signaling Pathways: Uncovering the molecular signaling cascades that translate these cues into changes in gene expression.

Synthetic Strategies for Stahlianthusone and Analogues

Total Synthesis Approaches to Stahlianthusone

Total synthesis involves the complete laboratory construction of a natural product from simple, commercially available starting materials. While specific total syntheses of this compound itself are not extensively detailed in the readily available literature, the general principles and challenges in synthesizing complex molecules with similar structural features, such as polycyclic frameworks and multiple stereocenters, are well-established. The pursuit of total synthesis often leads to the development of new synthetic methodologies and a deeper understanding of chemical reactivity. For instance, the synthesis of complex natural products like Taxol and its analogues has spurred significant advancements in areas such as convergent synthesis, stereoselective reactions, and the use of advanced catalytic systems nih.govwikipedia.orgorganic-chemistry.orgcaltech.edu. These strategies, which often involve building complex molecular architectures from smaller, functionalized fragments, are transferable to the synthesis of molecules like this compound.

Semisynthetic Modifications and Derivatization of this compound

Semisynthesis involves taking a naturally occurring compound and modifying it through chemical reactions to create new derivatives. This approach is particularly valuable when the natural product is available in sufficient quantities but possesses limitations in terms of potency, selectivity, or stability. While specific semisynthetic modifications of this compound are not widely documented, the general concept involves utilizing accessible functional groups on the natural product scaffold for chemical transformations. For example, studies on other natural products, such as pyranoacridone alkaloids, have demonstrated successful semisynthetic modifications of naturally isolated compounds like des-N-methylacronycine and noracronycine (B83189) to generate derivatives with enhanced cytotoxic activity nih.gov. These modifications typically target functional groups such as hydroxyl (-OH) or amino (-NH) groups to introduce new substituents or alter existing ones, thereby exploring structure-activity relationships (SAR).

Rational Design and Chemical Synthesis of this compound Analogues

The rational design of analogues aims to create molecules that retain or improve upon the desirable properties of the parent compound, often by systematically altering specific structural features. This process typically begins with an understanding of the structure-activity relationships of the natural product. For this compound, this could involve synthesizing compounds that mimic key structural elements or explore variations in its core framework. The synthesis of analogues often draws upon a repertoire of established synthetic reactions and strategies, including cycloadditions, cross-coupling reactions, and functional group interconversions nih.govchemrxiv.orgox.ac.uk. The goal is to create libraries of compounds that can be screened for enhanced biological activity or other desired properties.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic strategies to minimize environmental impact and enhance sustainability. These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the design of degradable products yale.edusigmaaldrich.comacs.orgatiner.gr.

Applying these principles to the synthesis of this compound and its analogues could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste yale.eduacs.org.

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or solvent-free conditions where possible sigmaaldrich.comacs.org.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve efficiency and reduce waste yale.eduacs.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible yale.edusigmaaldrich.com.

Reduce Derivatives: Minimizing the use of protecting groups to streamline synthesis and reduce reagent consumption and waste yale.eduacs.org.

The pharmaceutical sector, in particular, is increasingly adopting green chemistry practices for the synthesis of new drugs, aiming for eco-friendly solvents and processes researchgate.net.

Biological Activities and Mechanistic Pharmacology of Stahlianthusone

In Vitro Efficacy and Cellular Impact of Stahlianthusone

This compound and extracts from plants containing it have shown significant in vitro effects across several biological assays, highlighting its potential as a therapeutic agent.

Antiproliferative and Cytotoxic Activities in Specific Cell Lines

Studies investigating the phytochemical constituents of Stahlianthus thorelii have revealed compounds with notable antiproliferative and cytotoxic effects against various cancer cell lines. While this compound itself is a known constituent of Stahlianthus species ontosight.aiacgpubs.orgacademicjournals.orgresearchgate.netresearchgate.net, research has specifically detailed the activities of related isolated compounds. For instance, compounds isolated from S. thorelii were tested for their cytotoxic activities against human cancer cell lines including A549 (lung carcinoma), WiDr (colon adenocarcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) mdpi.comresearchgate.net. Compounds identified as thorechalcone A and another dihydrochalcone (B1670589) derivative exhibited promising antiproliferative activity, with IC50 values below 40 µM against WiDr, A549, and HepG2 cell lines mdpi.comresearchgate.net. Other isolated compounds also displayed moderate antiproliferative effects on different cell lines, marking the first report of such activities for these specific molecules mdpi.com. Essential oils rich in this compound have also been implicated in cytotoxic effects researchgate.net.

Table 1: Antiproliferative Activity of Stahlianthus thorelii Compounds

CompoundCell LineIC50 Value (µM)Reference
Thorechalcone AWiDr< 40 mdpi.comresearchgate.net
Thorechalcone AA549< 40 mdpi.comresearchgate.net
Thorechalcone AHepG2< 40 mdpi.comresearchgate.net
Compound 3WiDr< 40 mdpi.comresearchgate.net
Compound 3A549< 40 mdpi.comresearchgate.net
Compound 3HepG2< 40 mdpi.comresearchgate.net
Compounds 4 & 5VariousModerate activity mdpi.com

Anti-inflammatory Modulations and Molecular Targets

This compound has been associated with anti-inflammatory properties, with essential oils containing it showing such effects. Research on Stahlianthus involucratus, which contains this compound as a significant constituent, indicated that its ethanol (B145695) extracts possess anti-inflammatory activities researchgate.netresearchgate.net. These effects are generally attributed to the modulation of inflammatory pathways. Inflammation is a complex process often mediated by signaling cascades involving cytokines like IL-1β and IL-6, and transcription factors such as NF-κB and MAPKs (Mitogen-Activated Protein Kinases) frontiersin.orgnih.govnih.govmdpi.com. Compounds that can modulate these pathways, for example, by inhibiting the activation of p38 MAPK or by suppressing the production of pro-inflammatory cytokines, are considered potential anti-inflammatory agents nih.gov. While specific molecular targets for this compound are still under investigation, its presence in plant extracts with demonstrated anti-inflammatory effects suggests a role in modulating these cellular responses researchgate.netresearchgate.net.

Antioxidant Capacities and Reactive Oxygen Species Scavenging Mechanisms

This compound is recognized for its antioxidant properties ontosight.ai. Antioxidants play a crucial role in cellular defense by neutralizing reactive oxygen species (ROS), which are unstable molecules that can cause oxidative damage to cells, contributing to aging and various diseases mdpi.comnih.govresearchgate.netfrontiersin.org. The cellular antioxidant defense system involves a balance between ROS production and ROS scavenging by various antioxidant molecules and enzymes researchgate.netfrontiersin.orgscienceopen.com. Low molecular weight antioxidants, such as ascorbate (B8700270) and glutathione (B108866), as well as enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are key components of this system mdpi.comfrontiersin.orgscienceopen.com. By donating or receiving electrons, these compounds scavenge free radicals, thereby preventing damage to vital biomolecules frontiersin.org. The antioxidant capacity of compounds like this compound is a significant area of research for preventing oxidative stress-related conditions.

Antimicrobial Spectrum and Inhibition Profiles against Pathogens

Essential oils from Stahlianthus thorelii, which contain this compound, have demonstrated in vitro antimicrobial activity against a range of pathogens researchgate.net. Analysis of the rhizome and leaf oils revealed their efficacy against Gram-positive bacteria, fungi, and yeast researchgate.net. Specifically, the rhizome oil showed distinct activity against Bacillus subtilis and Staphylococcus aureus, as well as the fungus Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 150-200 μg/ml researchgate.net. The leaf oil also exhibited inhibitory activity against B. subtilis at an MIC of 200 μg/ml researchgate.net. These findings highlight the potential of Stahlianthus species, and by extension this compound, as sources of antimicrobial agents.

Table 2: Antimicrobial Activity of Stahlianthus thorelii Essential Oils

PathogenOil SourceMIC (μg/ml)Reference
Bacillus subtilisRhizome150-200 researchgate.net
Staphylococcus aureusRhizome150-200 researchgate.net
Aspergillus nigerRhizome150-200 researchgate.net
Bacillus subtilisLeaf200 researchgate.net

Biofilm Formation Inhibition and Anti-virulence Mechanisms

This compound has been utilized, along with other compounds, for its ability to inhibit or prevent the formation of bacterial biofilms acgpubs.orgresearchgate.net. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host defenses nih.gov. Inhibiting biofilm formation is considered an anti-virulence strategy, as it targets a key factor in pathogen survival and pathogenesis without necessarily killing the bacteria, thus potentially minimizing the selection pressure for antibiotic resistance nih.govplos.orgmdpi.com. Compounds that interfere with bacterial adhesion, quorum sensing, or the production of biofilm matrix components are crucial in this regard nih.govplos.orgmdpi.comgoogle.com. The use of this compound in such applications suggests its potential role in combating infections where biofilms are a significant factor.

Enzyme Inhibitory Activities (e.g., acetylcholinesterase, α-amylase, glucosyltransferase)

While direct evidence of this compound's specific enzyme inhibitory activities is limited in the provided search results, compounds from Stahlianthus species have been implicated in antinociceptive and antipyretic effects researchgate.net, which can sometimes involve modulation of enzymes like acetylcholinesterase (AChE). AChE inhibition is a key strategy in managing neurodegenerative diseases like Alzheimer's by increasing acetylcholine (B1216132) levels in the brain psu.edusemanticscholar.org. Similarly, the inhibition of α-amylase and α-glucosidase is a well-established approach for managing type 2 diabetes by slowing down carbohydrate digestion and reducing postprandial glucose spikes semanticscholar.orgresearchgate.netnih.govnih.gov. Research on other plant extracts has demonstrated significant inhibitory activities against these enzymes, highlighting the potential for natural products to serve as sources for such therapeutic agents psu.edusemanticscholar.orgresearchgate.netnih.govnih.gov. Further investigation is needed to elucidate this compound's specific interactions with these and other enzymes.

Compound Name List:

this compound

Thorechalcone A

Curcumin

Quercetin

Fisetin

Gentamicin

α-copaene

Camphor (B46023)

(-)-allo-aromadendrene

Solithromycin

Ascorbate (Asc)

Glutathione (GSH)

Phenolic compounds

Flavonoids

Terpenes

Isoflavones

Genistein

Daidzein

Glycitein

Formononetin

Biochanin A

Coumestrol

Oleocanthal

Oleuropein aglycone

Ligstroside aglycone

Oleacein

Oleomissional

Oleocanthalic acid

Ascorbate peroxidase (APX)

Catalase (CAT)

Superoxide dismutase (SOD)

Glutathione peroxidase (GPx)

Glutathione reductase (GR)

Glutaredoxin (GRX)

Thioredoxin (TRX)

Mitogen-activated protein kinases (MAPKs)

p38 MAPK

JNK

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Interleukin-10 (IL-10)

Interleukin-4 (IL-4)

MicroRNA-21 (miR-21)

MicroRNA-132 (miR-132)

MicroRNA-155 (miR-155)

MicroRNA-99b (miR-99b)

MicroRNA-126 (miR-126)

MicroRNA-125b (miR-125b)

Acetylcholinesterase (AChE)

α-amylase

α-glucosidase

Lipase

Prostaglandin E2 (PGE2)

Histamine

Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP)

Cyclic dimeric adenosine (B11128) monophosphate (c-di-AMP)

Extracellular polymeric substance (EPS)

Extracellular DNA (e-DNA)

Naphthoquinone

Interference with Bacterial Quorum Sensing and Communication

Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that regulates gene expression based on population density. This process is critical for the coordination of various bacterial behaviors, including the development of biofilms and the production of virulence factors, which are essential for pathogenesis researchgate.netacademicjournals.orgnih.gov. Interfering with QS, through quorum sensing inhibitors (QSIs) or quorum quenching (QQ) enzymes, represents a significant strategy in combating bacterial infections by disarming pathogens rather than directly killing them, thereby potentially reducing the development of antibiotic resistance researchgate.netnih.govresearchgate.netnih.govnih.gov.

While direct studies specifically detailing this compound's role as a quorum sensing inhibitor are limited, naphthoquinones as a class have demonstrated potential in this area. Some compounds, including those found in plant extracts, have been shown to interfere with bacterial signaling processes and inhibit biofilm formation google.comresearchgate.net. This compound has been listed among compounds in compositions designed to inhibit biofilm formation, suggesting a potential role in modulating bacterial communication google.com. Further research is warranted to elucidate the specific mechanisms by which this compound might influence bacterial quorum sensing and communication pathways.

In Vivo Biological Activity Assessment (preclinical models, excluding human trials)

Preclinical studies are crucial for evaluating the efficacy and safety of compounds in animal models before human trials. While direct in vivo studies specifically on purified this compound are not extensively documented in the reviewed literature, research on Stahlianthus species and related naphthoquinones provides some insights.

Essential oils extracted from Stahlianthus thorelii rhizomes and leaves, which contain this compound as a major constituent, have demonstrated in vitro antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger researchgate.net. The rhizome oil exhibited minimum inhibitory concentrations (MICs) ranging from 150-200 μg/mL for these activities researchgate.net.

Furthermore, essential oils and crude extracts from Stahlianthus involucratus, also containing this compound, have been reported to possess anti-inflammatory, anti-nociceptive, and antipyretic effects researchgate.netresearchgate.net. These findings, while pertaining to complex mixtures rather than isolated this compound, suggest that the compound or its associated natural matrix may exert beneficial effects in preclinical settings. However, specific in vivo efficacy data for purified this compound in relevant disease models remains an area for future investigation.

Table 1: Antibacterial Activity of Stahlianthus thorelii Essential Oil

Target MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)Citation
Bacillus subtilisAntibacterial150-200 μg/mL researchgate.net
Staphylococcus aureusAntibacterial150-200 μg/mL researchgate.net
Aspergillus nigerAntifungal150-200 μg/mL researchgate.net
Bacillus subtilisAntibacterial200 μg/mL researchgate.net

Note: The MIC values presented are for the essential oil of Stahlianthus thorelii, in which this compound is a major constituent. Direct quantitative data for purified this compound is limited.

Investigation of this compound's Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by a compound is crucial for elucidating its mechanism of action. For naphthoquinones in general, several mechanisms have been proposed. For instance, juglone, another natural naphthoquinone, has been shown to induce cell death by generating reactive oxygen species (ROS), leading to DNA damage and inhibition of DNA repair mechanisms like RecA expression academicjournals.org. Other naphthoquinones have been implicated in preventing oxidative stress and inhibiting enzymes such as monoamine oxidase B (MAO-B) mdpi.com.

However, specific molecular targets and the precise signaling pathways influenced by this compound itself have not been clearly identified in the reviewed literature. Research into structure-activity relationships (SAR) of naphthoquinones suggests that their biological effects are mediated through interactions with cellular components, often involving redox cycling and the generation of ROS numberanalytics.comresearchgate.net. Further studies are required to pinpoint the specific molecular targets and signaling cascades modulated by this compound.

Comparative Biological Activities of this compound and Synthetic Naphthoquinones

The field of medicinal chemistry frequently explores the modification of natural products to enhance their therapeutic properties. For naphthoquinones, structure-activity relationship (SAR) studies have demonstrated that chemical modifications, such as altering lipophilicity or introducing specific functional groups, can significantly influence their biological activities, potentially leading to improved efficacy and reduced toxicity compared to their natural counterparts numberanalytics.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netscielo.org.co.

Synthetic naphthoquinones have been developed that exhibit enhanced antimicrobial, antiparasitic, and other pharmacological effects, sometimes surpassing those of naturally occurring compounds researchgate.netplos.org. While direct comparative studies between this compound and its synthetic analogues are not widely reported, the general trend in naphthoquinone research indicates that synthetic modification holds promise for optimizing its biological profile. This could involve tailoring the molecule to target specific pathways or improve its pharmacokinetic properties.

List of Compounds Mentioned:

this compound

Juglone

Lawsone

Plumbagin

Naphthazarin

(-)-Zeylenone

Thorechalcone A

References:

google.com ... researchgate.net ... academicjournals.org ... researchgate.net ... researchgate.net ... springermedizin.de ... nih.gov ... researchgate.net ... nih.gov ... mdpi.com ... academicjournals.org ... plos.org ... nih.gov ... nih.gov ... nih.gov ... researchgate.net ... scielo.org.co ... researchgate.net ... ... nih.gov ... numberanalytics.com ...

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Stahlianthusone

Qualitative Structure-Activity Relationship Analysis of Stahlianthusone Derivatives

The biological activity of xanthone derivatives, the class to which this compound belongs, is intrinsically linked to the type, number, and position of functional groups attached to the core tricyclic structure. mdpi.comnih.gov Structure-activity relationship (SAR) studies are pivotal in identifying the chemical moieties responsible for a compound's biological effects, thereby guiding the modification of its structure to enhance potency or selectivity.

Research on various xanthone derivatives has demonstrated that specific substitutions on the xanthone scaffold can significantly influence their bioactivity. For instance, in the context of anticancer activity, the presence of certain functional groups can drastically alter a compound's efficacy.

Key SAR Findings for Xanthone Derivatives:

Hydroxyl and Methoxyl Groups: The position and number of hydroxyl (-OH) and methoxyl (-OCH3) groups are critical. For example, polyhydroxyxanthone derivatives have been identified as potent in vitro anticancer agents. nih.gov

Halogenation: The addition of halogen atoms like chlorine or bromine to the xanthone structure can enhance anticancer activities. pandawainstitute.com

Epoxypropyl Group: The introduction of a 2-epoxypropyl group to a 1,3-dihydroxyxanthone scaffold was found to significantly improve its inhibitory activity against topoisomerase I and II. mdpi.com

Nitrogen-Containing Heterocycles: The presence of nitrogen atoms within heterocyclic rings attached to the xanthone core has been shown to enhance anticancer activity. mdpi.com

Prenyl Groups: Prenylated xanthones, such as α- and γ-mangostin, have demonstrated notable biological effects, including protein kinase C (PKC) inhibition. researchgate.net

The following interactive table summarizes the impact of various substituents on the biological activity of the xanthone core, providing a qualitative overview of the structure-activity relationships.

Table 1: Qualitative SAR of Xanthone Derivatives
Substituent/ModificationEffect on Biological ActivityExample Activity
Hydroxylation/MethoxylationPotentiation of activity, dependent on position and number.Anticancer nih.gov
Halogenation (e.g., Cl, Br)Enhancement of activity.Anticancer pandawainstitute.com
Epoxypropyl GroupSignificant improvement in inhibitory action.Topoisomerase Inhibition mdpi.com
Nitrogen-containing HeterocyclesEnhancement of activity.Anticancer mdpi.com
PrenylationInduction of specific biological effects.PKC Inhibition researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This computational approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds. nih.gov

Descriptor Selection and Calculation in QSAR Studies

In QSAR modeling of xanthone derivatives, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Commonly Used Descriptors in Xanthone QSAR:

Electronic Descriptors: These describe the electronic aspects of the molecule and include atomic net charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govpandawainstitute.comjmolekul.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. pandawainstitute.comjmolekul.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor for hydrophobicity. nih.govjmolekul.comnih.gov

These descriptors are typically calculated using quantum mechanics methods, such as the semi-empirical AM1 method or Density Functional Theory (DFT). nih.govpandawainstitute.comjmolekul.com

Statistical Models for Activity Prediction (e.g., MLR, MNLR, ANN)

Once the descriptors are calculated, statistical models are employed to develop the QSAR equation.

Multiple Linear Regression (MLR): This method is frequently used to establish a linear relationship between the biological activity (dependent variable) and the molecular descriptors (independent variables). nih.govyu.edu.jo

Multiple Non-Linear Regression (MNLR): When the relationship between structure and activity is not linear, MNLR models can provide a more accurate prediction. yu.edu.jo

Principal Component Regression (PCR): This technique is useful when dealing with a large number of descriptors that may be inter-correlated. It reduces the dimensionality of the data by creating principal components. jmolekul.com

Artificial Neural Networks (ANN): ANNs are powerful computational models that can capture complex non-linear relationships between descriptors and biological activity.

For instance, one QSAR study on the anticancer activity of xanthone derivatives yielded the following MLR equation: log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 u + 0.540 logP - 9.115 nih.govnih.gov This equation indicates that the net atomic charges at specific carbon atoms (qC1, qC2, qC3), the dipole moment (u), and the hydrophobicity (logP) are significant contributors to the cytotoxic activity. nih.govnih.gov

Validation and Robustness of QSAR Models

The predictive power and reliability of a QSAR model are assessed through rigorous validation.

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the internal stability of the model. nih.gov A high Q² value indicates good predictive ability.

External Validation: The model's ability to predict the activity of new, untested compounds is evaluated using an external test set. The predictive correlation coefficient (R²pred) is a key metric for external validation. nih.gov

A robust QSAR model should have high values for the correlation coefficient (r²), cross-validation coefficient (Q²), and a low standard error of the estimate. nih.gov

Computational Chemistry Approaches for Elucidating Structure-Activity Relationships

Computational chemistry, particularly molecular docking, plays a crucial role in understanding the interactions between xanthone derivatives and their biological targets at a molecular level. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov

By simulating the interaction of xanthone derivatives with specific proteins or enzymes, researchers can:

Identify key amino acid residues involved in the binding. mdpi.com

Understand the types of interactions, such as hydrogen bonds and hydrophobic interactions.

Elucidate the potential mechanism of action. nih.gov

For example, molecular docking studies have suggested that certain xanthone derivatives may exert their anticancer effects by inhibiting targets like telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2). nih.govnih.gov This structural information is invaluable for the rational design of more potent and selective inhibitors.

Rational Design Principles for Optimizing this compound Bioactivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new xanthone derivatives with enhanced biological activity. nih.gov The goal is to strategically modify the lead compound to improve its interaction with the target receptor while maintaining favorable pharmacokinetic properties. nih.gov

Key Principles for Rational Design:

Targeted Modifications: Based on the QSAR models, modifications should focus on the molecular descriptors that are most influential on bioactivity. For instance, if LogP is a significant descriptor, altering the hydrophobicity of the molecule can be a key strategy. nih.govnih.gov

Structure-Based Design: Utilizing the information from molecular docking, new derivatives can be designed to form stronger or more specific interactions with the target's binding site. nih.gov

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity allows for the design of novel scaffolds that retain these key features.

In Silico Screening: Once new compounds are designed, their potential activity and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) can be predicted using computational tools before undertaking chemical synthesis. pandawainstitute.com

By integrating these computational and theoretical approaches, the process of drug discovery and development for xanthone-based compounds like this compound can be significantly accelerated and optimized.

Analytical Methodologies for Stahlianthusone Detection and Quantification

Chromatographic Separation Techniques for Stahlianthusone Profiling

Chromatographic techniques form the backbone of this compound analysis, enabling the separation of this compound from other constituents in complex extracts or essential oils.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a pre-eminent technique for the analysis of volatile and semi-volatile compounds, including this compound. GC separates compounds based on their boiling points and affinity for the stationary phase within a heated column, while MS provides structural identification and quantification by measuring the mass-to-charge ratio of ionized molecules.

GC-MS has been instrumental in identifying this compound as a major constituent in the essential oil of Stahlianthus campanulatus roots, where it was reported at 27.6% acgpubs.orgacgpubs.orgresearchgate.net. This technique is widely applied in food and flavor analysis, environmental monitoring, and forensic investigations due to its high sensitivity and specificity wikipedia.org. For plant metabolomics, GC-MS, particularly when combined with derivatization techniques like trimethylsilylation or methoximation, is crucial for quantifying low molecular weight metabolites nih.gov. The ability of GC-MS to detect trace amounts of substances makes it a powerful discovery tool wikipedia.org.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in liquid samples. It is particularly suited for compounds that are less volatile or thermally unstable, making it complementary to GC oxfordindices.com. HPLC operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating analytes based on their differential interactions with these phases wikipedia.orgshimadzu.com.

HPLC has been employed for establishing phytochemical fingerprints of Stahlianthus species, aiding in quality control. For instance, an HPLC-UV method for quantifying compounds 3 and 4 from Stahlianthus thorelii was validated, demonstrating the method's accuracy and rapidity for herbal drug quality control researchgate.net. Specific HPLC methods utilize columns like the Phenomenex Kinetex XB-C18 (4.6 mm×250 mm, 5 μm) with mobile phases comprising acetonitrile (B52724) and phosphoric acid for the analysis of Stahlianthus involucratus yydbzz.com.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement, offering higher resolution and faster analysis times due to smaller particle sizes in the stationary phase and higher operating pressures shimadzu.com. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is increasingly used for complex analyses, such as the separation and quantification of steroid hormones, where it provides enhanced specificity and reduced analysis times lcms.cznih.gov.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry or other detectors, providing more comprehensive analytical data.

HPLC-DAD (Diode Array Detection): This setup allows for the acquisition of UV-Vis spectra across a range of wavelengths for each eluting peak, aiding in compound identification and purity assessment.

LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS: These techniques couple HPLC or UPLC with mass spectrometry, offering high sensitivity and specificity for identifying and quantifying compounds. UPLC-MS/MS, in particular, is a powerful tool for characterizing complex natural products, including sesquiterpene dimers from Stahlianthus involucratus researchgate.net, and is a leading method for steroid hormone analysis lcms.cznih.gov. While GC-MS is excellent for discovery, LC-MS/MS excels in rapid, high-sensitivity analysis of specific compounds nih.gov.

Sample Preparation and Derivatization Strategies for Enhanced this compound Analysis

Effective sample preparation is critical for successful this compound analysis, ensuring the analyte is in a suitable form for chromatographic separation and detection.

Extraction: Essential oils containing this compound are typically obtained through hydrodistillation of plant material acgpubs.orgacgpubs.orgresearchgate.net. For non-volatile compounds or those in plant extracts, solvent extraction using organic solvents (e.g., ethanol (B145695), methanol) is common, often followed by fractionation steps researchgate.netmdpi.com.

Derivatization: In GC-MS analysis, derivatization can be employed to increase the volatility or thermal stability of analytes. For example, trimethylsilylation and methoximation are common derivatization strategies used in GC-MS for metabolomics studies nih.gov.

Sample Cleanup: Depending on the sample matrix and the analytical method, cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances and concentrate the analyte researchgate.netnih.gov. Automated sample preparation workflows are also being developed to improve throughput and reproducibility nih.gov.

Method Validation Parameters for this compound Quantification

Method validation is a mandatory process to ensure that an analytical method is fit for its intended purpose, providing reliable and accurate results. Key parameters evaluated include:

Linearity: The ability of the method to obtain test results directly proportional to the analyte concentration within a specified range europa.euchromatographyonline.com. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient of the resulting calibration curve.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to provide acceptable precision, accuracy, and linearity europa.euchromatographyonline.com.

Accuracy: The closeness of the test results obtained by the method to the true value. It can be assessed through recovery studies (spiking experiments) or by comparing results with those obtained from an independent, validated method europa.eu.

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/instruments), and reproducibility (between laboratories) europa.euresearchgate.net. It is often expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions chromatographyonline.comwjarr.com.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy chromatographyonline.comwjarr.com. This is often determined using signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or by analyzing spiked samples chromatographyonline.com.

An example of method validation for compounds in S. thorelii indicated a validated HPLC-UV method, with linearity criteria being a key aspect researchgate.net. Studies have reported LOD values below 10 ng/L with recoveries between 75.1% and 112%, and precision (RSD) ≤ 4.87% researchgate.net.

Application of Analytical Methods in Phytochemical Profiling of this compound-Rich Extracts

The analytical techniques described are routinely applied to characterize the phytochemical profiles of plants known to contain this compound, contributing to our understanding of their chemical composition and potential bioactivities.

Essential Oil Analysis: GC-MS is extensively used to determine the composition of essential oils from Stahlianthus species. For S. campanulatus, GC-MS identified this compound as a major component (27.6%), alongside α-copaene (16.7%) and camphor (B46023) (14.7%) acgpubs.orgacgpubs.orgresearchgate.net. This analysis provides a detailed profile of the volatile constituents.

Phytochemical Profiling of Extracts: HPLC and UPLC are employed to analyze non-volatile compounds in plant extracts. For S. thorelii, seven compounds were isolated, and an HPLC-UV method was validated for the quantification of two major compounds, highlighting the application of these methods for profiling and quality control researchgate.net. HPLC fingerprinting of S. involucratus has also been established yydbzz.com.

Detection in Other Matrices: Analytical methods are also applied to detect this compound in matrices beyond its primary plant sources. For instance, it has been detected (or noted as not detected) in mushroom samples using UPLC-MS/MS mdpi.com.

Compound List:

this compound

Chemical Modifications and Derivatization Strategies for Stahlianthusone Scaffolds

Targeted Chemical Modifications of Stahlianthusone for Functional Enhancement

General chemical modification strategies applicable to natural products with hydroxyl, carbonyl, or alkene functionalities include esterification, etherification, oxidation, reduction, and conjugation mdpi.comnih.gov. For instance, esterification or etherification of hydroxyl groups present in the this compound scaffold could modulate its lipophilicity and solubility, thereby influencing membrane permeability and cellular uptake mdpi.commdpi.comrroij.comnih.gov. Introducing fluorine atoms or employing bioisosteric replacements are other established methods to enhance metabolic stability and fine-tune physicochemical properties mdpi.com. These modifications are typically guided by an understanding of the molecule's inherent reactivity and potential metabolic "soft-spots" mdpi.comadmescope.comsrce.hr.

Data Table 1: Illustrative Chemical Modifications and Potential Functional Enhancements for this compound Scaffolds

Modification TypeTarget Site (Hypothetical)Intended Functional EnhancementRationale (General Principle)
EsterificationHydroxyl groupsImproved solubility, increased lipophilicityMasks polar groups, enhances membrane permeability mdpi.commdpi.comrroij.comnih.gov.
EtherificationHydroxyl groupsAltered lipophilicity, metabolic stabilityModifies polarity and potential metabolic sites mdpi.com.
Halogenation (e.g., F)Aromatic/Aliphatic C-HEnhanced metabolic stability, altered pKaBlocks metabolic "soft-spots," influences electronic properties mdpi.com.
Bioisosteric ReplacementSpecific functional groupsImproved physicochemical properties, stabilityMaintains or enhances activity while optimizing ADME properties mdpi.com.
ConjugationVarious functional groupsTargeted delivery, altered pharmacokineticsLinks to other molecules to modify drug properties or achieve specific delivery wuxiapptec.com.

Synthesis of Conjugates and Pro-forms of this compound

The prodrug approach is a well-established strategy in medicinal chemistry to overcome various pharmaceutical and pharmacokinetic challenges associated with active drug molecules mdpi.commdpi.comrroij.comwuxiapptec.com. Prodrugs are typically inactive precursors that undergo chemical or enzymatic conversion in vivo to release the parent drug mdpi.comrroij.comwuxiapptec.comdrugdiscoverytrends.com. This strategy is employed to enhance solubility, improve chemical stability, increase membrane permeability, prolong half-life, and achieve site-specific delivery, ultimately aiming to boost oral bioavailability and therapeutic efficacy mdpi.commdpi.comrroij.comnih.govwuxiapptec.comnih.gov. Ester prodrugs, for instance, are widely used due to their ease of synthesis and the prevalence of esterase enzymes in the body mdpi.commdpi.com.

Conjugate synthesis involves covalently linking the parent molecule to another entity, such as polymers (e.g., polyethylene (B3416737) glycolylation) or targeting ligands. These conjugates can be designed to modify pharmacokinetic profiles, enhance solubility, or facilitate targeted delivery to specific tissues or cells, thereby improving therapeutic outcomes and potentially reducing off-target effects wuxiapptec.com.

Data Table 2: Common Prodrug and Conjugate Strategies and Their Objectives

Strategy TypeDescriptionPrimary Objective(s)Supporting Rationale
Ester ProdrugsCovalent attachment of an ester group to a hydroxyl or carboxyl moiety.Improved solubility, enhanced lipophilicity, masked polar groups.Easily synthesized, utilized by endogenous esterases for activation mdpi.commdpi.com.
Amide ProdrugsCovalent attachment of an amide group to an amine or carboxyl moiety.Improved stability, altered pharmacokinetic profile.Can offer different release kinetics and stability compared to esters.
Phosphate (B84403) ProdrugsCovalent attachment of a phosphate group, often to a hydroxyl.Significantly increased aqueous solubility.Highly polar, readily cleaved by phosphatases mdpi.commdpi.com.
Polymer ConjugatesCovalent attachment of a polymer, such as polyethylene glycol (PEG), to the parent drug.Extended circulation time, improved solubility, reduced immunogenicity, targeted delivery.Increases hydrodynamic radius, shields from degradation and clearance wuxiapptec.com.
Targeted ConjugatesCovalent attachment to molecules that bind to specific receptors or tissues.Site-specific delivery, reduced systemic exposure to non-target tissues.Leverages biological targeting mechanisms for improved efficacy and safety wuxiapptec.com.

Strategies for Improving Bioavailability and Metabolic Stability (Preclinical Considerations)

Optimizing metabolic stability is crucial for ensuring a drug candidate reaches therapeutic concentrations and exhibits a favorable pharmacokinetic profile srce.hr. Strategies to enhance metabolic stability often involve structural modifications aimed at blocking or altering sites susceptible to rapid enzymatic degradation (metabolic "soft-spots") mdpi.comadmescope.comsrce.hr. Techniques such as deuteration or the use of bioisosteric replacements can significantly improve a compound's resistance to metabolism mdpi.com. Furthermore, understanding a drug's metabolic fate through metabolic profiling and identification studies is essential for predicting in vivo clearance and identifying potential liabilities admescope.comevotec.comnih.gov.

Improving bioavailability frequently addresses challenges such as poor solubility, low permeability, or rapid clearance mdpi.com. Beyond structural modifications, prodrug strategies can temporarily enhance lipophilicity or solubility to facilitate absorption mdpi.commdpi.comrroij.comwuxiapptec.com. Formulation approaches also play a critical role. Reducing particle size through micronization or nanoparticulation increases the surface area available for dissolution, thereby enhancing absorption wuxiapptec.com. Lipid-based drug delivery systems (LBDDS) are effective in solubilizing lipophilic compounds and aiding their absorption in the gastrointestinal tract mdpi.comwuxiapptec.com. Computational tools can assist in predicting metabolic hot spots, guiding rational drug design for improved stability and bioavailability mdpi.com.

Translational Research and Future Directions in Stahlianthusone Studies

Emerging Biological Activities and Novel Therapeutic Targets

Initial investigations into the bioactivity of novel compounds like Stahlianthusone often reveal a spectrum of potential therapeutic applications. The focus of future research will be to move beyond preliminary screenings to identify specific molecular targets and pathways through which this compound exerts its effects. The aberrant activation of signaling pathways is a hallmark of many diseases, and compounds that can modulate these pathways are of high therapeutic interest. nih.gov

Potential areas of investigation for this compound include its activity against a panel of cancer stem cell markers, which are implicated in tumor metastasis, relapse, and therapy resistance. nih.gov Key intracellular biomarkers such as aldehyde dehydrogenase and sex-determining region Y-box 2, as well as surface markers like CD44 and CD133, represent promising targets. nih.gov Furthermore, evaluating the impact of this compound on major signaling pathways like Notch, Hedgehog, and Wnt could uncover novel mechanisms of action. nih.gov

Another critical area of exploration is in the realm of epigenetics. Enzymes involved in the post-translational modification of histones, such as histone methyltransferases and demethylases, are crucial in regulating gene expression and are implicated in various diseases including cancer. nih.govnih.gov Targeting enzymes like SET domain-containing lysine (B10760008) methyltransferase 7 (SET7) could offer a novel therapeutic strategy. nih.gov

The following table outlines potential therapeutic targets for this compound based on current trends in drug discovery.

Therapeutic Target Class Specific Example(s) Rationale for Investigation
Cancer Stem Cell Markers CD44, CD133, Aldehyde Dehydrogenase (ALDH)Targeting these markers may help in overcoming tumor recurrence and therapy resistance. nih.gov
Epigenetic Modulators Histone Methyltransferases (e.g., SET7), SirtuinsThese enzymes are key regulators of gene expression and are often dysregulated in cancer and metabolic diseases. nih.govrsc.org
DNA Damage and Repair Pathways Thymidylate Synthase (TS)TS is a critical target in cancer therapy, essential for DNA synthesis and repair. nih.gov
Protein Kinases Receptor Tyrosine Kinases (e.g., IGF-1R)Kinase signaling cascades are frequently overactive in cancer, driving cell proliferation and survival. youtube.com

Advanced Synthetic Approaches for Scalable Production and Structural Diversity

A significant bottleneck in the development of natural product-based therapeutics is the challenge of obtaining sufficient quantities of the compound for extensive biological evaluation. Advanced synthetic approaches are crucial for ensuring a scalable and sustainable supply of this compound. Furthermore, synthetic chemistry allows for the systematic modification of the core structure to generate a library of analogues, which is essential for establishing structure-activity relationships (SAR) and optimizing therapeutic properties.

Diversity-oriented synthesis (DOS) is a powerful strategy to create structurally diverse and complex molecules from a common starting material. nih.gov This approach could be employed to generate a library of this compound derivatives with varied substitution patterns, allowing for a comprehensive exploration of its chemical space. Techniques such as "click chemistry" offer efficient and reliable methods for snapping together chemical building blocks to rapidly assemble a wide array of complex molecules. cshl.edu

Modern synthetic methodologies that could be applied to this compound include:

Total Synthesis: Developing a robust and efficient total synthesis route is the first step towards scalable production and the generation of analogues.

Late-Stage Functionalization: This strategy involves modifying the complex core of this compound in the final steps of the synthesis, allowing for the rapid introduction of diverse chemical groups.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

The table below illustrates a hypothetical strategy for generating structural diversity in this compound.

Modification Strategy Target Region on this compound Core Desired Outcome Synthetic Approach
Appendage Diversity Peripheral functional groupsExplore SAR and improve potency/selectivityCross-coupling reactions, click chemistry cshl.edu
Scaffold Modification Core ring structureDiscover novel pharmacophoresRing-distortion synthesis, skeletal rearrangement
Stereochemical Diversity Chiral centersInvestigate the role of stereochemistry in biological activityAsymmetric synthesis, chiral chromatography

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.com An HTS campaign utilizing a library of this compound analogues would be a critical step in identifying "hit" compounds with desired biological activity. bmglabtech.comnih.gov This process leverages robotics, automated liquid handling, and sensitive detection methods to efficiently screen compound libraries. atcc.orgsbpdiscovery.org

Following the identification of initial hits from HTS, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the properties of the hit compounds to transform them into viable drug candidates. patsnap.comwuxiapptec.com The primary goals of lead optimization are to enhance potency and selectivity, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimize potential toxicity. wuxiapptec.comnih.gov

Key strategies in the lead optimization of this compound would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features influence its biological activity. patsnap.com

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of new analogues and guide synthetic efforts. patsnap.com

Pharmacokinetic Profiling: Evaluating properties such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. wuxiapptec.com

The following interactive table presents hypothetical data from an HTS and lead optimization campaign for this compound derivatives.

Compound ID Structure Modification Primary Screen (IC50, µM) Selectivity (Fold vs. Off-Target) Metabolic Stability (t1/2, min) Solubility (µg/mL)
This compoundParent Compound5.210152
ST-A01Modification at R12.1253015
ST-A02Modification at R28.95125
ST-B01 (Optimized Lead)Modifications at R1 and R30.05>1006550

Interdisciplinary Research Interfaces (e.g., chemical biology, materials science)

The study of this compound is not confined to medicinal chemistry and pharmacology. Its unique structure and potential bioactivity make it a valuable tool for interdisciplinary research, particularly at the interface of chemical biology and materials science.

Chemical Biology: Chemical biology utilizes chemical tools and principles to study and manipulate biological systems. jhu.edumskcc.org this compound derivatives can be developed into chemical probes to investigate complex cellular processes. rsc.org By attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to a this compound analogue, researchers can visualize its subcellular localization, identify its protein binding partners, and elucidate its mechanism of action. This approach is crucial for understanding the fundamental biology underlying its therapeutic effects. nih.gov

Materials Science: Materials science involves the study of the synthesis, structure, properties, and performance of materials. upenn.edu While the direct application of a complex natural product in materials science is less common, the unique structural motifs of this compound could inspire the design of new polymers or biomaterials. stonybrook.eduyoutube.com For instance, if this compound exhibits specific self-assembly properties or can be polymerized, it could be explored for applications in drug delivery, tissue engineering, or as a component of advanced functional materials. stonybrook.edu The development of new materials is critical for a wide range of industries, from electronics to medicine. youtube.com

Challenges and Opportunities in this compound Research

The path from a novel natural product to a clinically approved therapeutic is fraught with challenges, but also rich with opportunities.

Challenges:

Supply and Scalability: As with many complex natural products, ensuring a reliable and scalable supply of this compound is a primary hurdle. This necessitates the development of an efficient and cost-effective total synthesis.

Target Deconvolution: Identifying the specific molecular target(s) of this compound can be a complex and time-consuming process. The use of chemical biology probes and proteomics will be essential to unravel its mechanism of action.

Complexity of Synthesis: The intricate chemical architecture of this compound may pose significant challenges to its synthesis and the generation of analogues, requiring innovative synthetic strategies.

Ethical and Cultural Considerations: When research involves natural products sourced from specific regions, it is crucial to navigate ethical considerations and ensure culturally appropriate practices. nih.gov

Opportunities:

Novel Mechanism of Action: Natural products often possess unique chemical structures that interact with biological targets in novel ways. This compound has the potential to be a first-in-class inhibitor of a previously "undruggable" target.

Addressing Unmet Medical Needs: The discovery of new therapeutic agents is critical for diseases with limited treatment options. This compound could offer a new approach to treating drug-resistant cancers, neurodegenerative diseases, or infectious agents.

Platform for New Chemistry: The structural complexity of this compound can inspire the development of new synthetic methods and strategies that can be applied to other complex molecules.

Interdisciplinary Collaboration: The multifaceted nature of this compound research necessitates collaboration between synthetic chemists, biologists, pharmacologists, and material scientists, fostering innovation at the intersection of these fields.

Q & A

Q. What analytical methods are validated for quantifying this compound in plant extracts?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used. Table 1 : Comparison of Analytical Methods
MethodSensitivityCostTime per SampleSuitable Matrices
HPLC-UVModerateLow20–30 minCrude extracts
LC-MS/MSHighHigh15–25 minPurified samples
Validate methods using spike-and-recovery experiments to ensure accuracy (≥90% recovery) and precision (RSD <5%) .

Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity?

  • Methodological Answer : Use standardized cell lines (e.g., HeLa, HEK293) and include controls (vehicle, positive/negative controls). Apply dose-response curves (e.g., 0.1–100 µM) and measure viability via MTT assays. Replicate experiments at least three times to ensure statistical power. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Methodological Answer : Conduct context-dependent experiments (e.g., varying oxygen levels, cell types). Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify ROS levels under different conditions. Perform meta-analyses of existing studies to identify confounding variables (e.g., extraction methods, purity levels >95%). Apply multivariate regression to isolate contributing factors .

Q. What statistical approaches are suitable for analyzing multi-omics data in this compound research?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using tools like Weighted Gene Co-Expression Network Analysis (WGCNA) or pathway enrichment (KEGG, GO). Apply false discovery rate (FDR) corrections to address multiple comparisons. Use machine learning (e.g., random forests) to identify biomarker candidates. Validate findings with orthogonal methods (e.g., qPCR for RNA-seq hits) .

Q. How to optimize experimental designs for studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Use a crossover design in rodent models to minimize inter-individual variability. Collect plasma samples at multiple timepoints (0–24 hrs) and quantify this compound via LC-MS/MS. Apply non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Include covariates like sex, age, and diet in mixed-effects models .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in this compound isolation protocols?

  • Methodological Answer : Document solvent ratios, column specifications (e.g., C18 column, 5 µm particle size), and temperature conditions. Share raw chromatograms and NMR spectra in supplementary materials. Use collaborative platforms (e.g., protocols.io ) for peer validation. Publish negative results to highlight critical variables (e.g., pH sensitivity) .

Q. How to address batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) checks via HPLC purity assays (>98%) and NMR fingerprinting. Use statistical process control (SPC) charts to monitor variability. Store samples under inert conditions (argon, -80°C) to prevent degradation .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to this compound research involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal care committee approval (IACUC) and report housing conditions, sample sizes, and humane endpoints. Use the least sentient species feasible (e.g., zebrafish for preliminary toxicity screens) .

Q. How to structure a research paper on this compound for high-impact journals?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail extraction protocols, statistical tests (e.g., ANOVA with Tukey post-hoc), and software (e.g., GraphPad Prism v10). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Preprint manuscripts on bioRxiv for early feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.